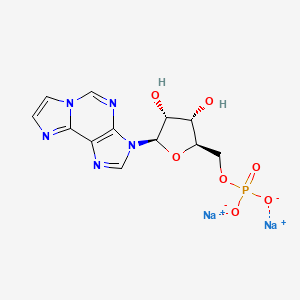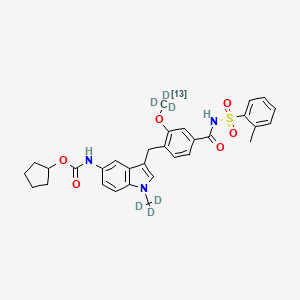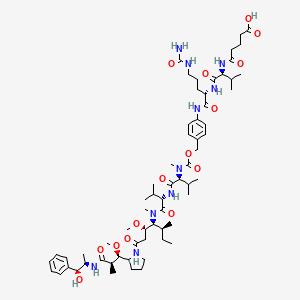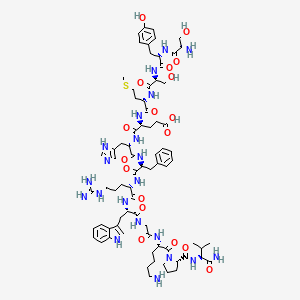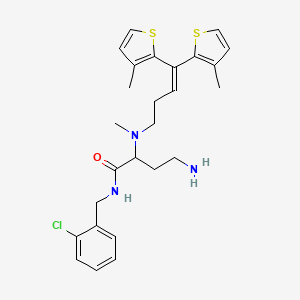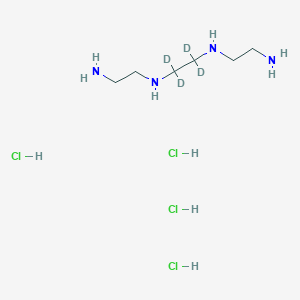
KRAS G12C inhibitor 56
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12C inhibitor 56 is a small molecule designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 56 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and selectivity towards the KRAS G12C mutant protein.
Purification: The final compound is purified using chromatographic techniques to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12C inhibitor 56 undergoes several types of chemical reactions, including:
Covalent binding: The inhibitor forms a covalent bond with the cysteine residue at the 12th position of the KRAS protein, locking it in an inactive state.
Oxidation and reduction: These reactions can modify the functional groups on the inhibitor, potentially affecting its activity and stability.
Common Reagents and Conditions
Reagents: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major product of these reactions is the covalently bound this compound-KRAS complex, which effectively inhibits the oncogenic signaling pathways .
Aplicaciones Científicas De Investigación
KRAS G12C inhibitor 56 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Helps in understanding the biological pathways and mechanisms involved in KRAS-driven cancers.
Medicine: Serves as a potential therapeutic agent for treating cancers with KRAS G12C mutations.
Industry: Employed in the development of diagnostic assays and screening platforms for KRAS mutations.
Mecanismo De Acción
KRAS G12C inhibitor 56 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. This inhibition leads to reduced cell proliferation and tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in NSCLC.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently in clinical trials, showing promising results.
GDC-6036: A highly potent and selective KRAS G12C inhibitor in preclinical development.
Uniqueness
KRAS G12C inhibitor 56 is unique due to its specific binding interactions and enhanced potency compared to other inhibitors. It has shown improved efficacy in preclinical models, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C32H39N7O4S |
|---|---|
Peso molecular |
617.8 g/mol |
Nombre IUPAC |
(4S)-2-amino-4-methyl-4-[5-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]-6-(1-prop-2-enoylpiperidin-4-yl)oxypyrimidin-2-yl]-1,2-oxazol-3-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C32H39N7O4S/c1-5-28(40)39-14-10-20(11-15-39)42-27-17-26(41-19(2)22-8-7-13-38(22)4)35-31(36-27)23-16-25(37-43-23)32(3)12-6-9-24-29(32)21(18-33)30(34)44-24/h5,16-17,19-20,22H,1,6-15,34H2,2-4H3/t19-,22-,32+/m0/s1 |
Clave InChI |
VPGFGUVVEBRZJS-RKGKDDSLSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)[C@]5(CCCC6=C5C(=C(S6)N)C#N)C |
SMILES canónico |
CC(C1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)C5(CCCC6=C5C(=C(S6)N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)



